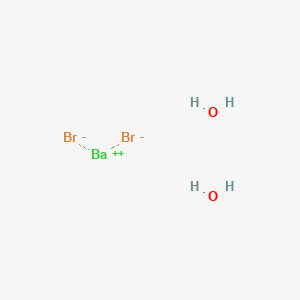

BARIUM BROMIDE DIHYDRATE

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Barium bromide dihydrate is a chemical compound with the formula BaBr₂·2H₂O. It is an ionic compound that appears as a white solid and is highly soluble in water. This compound is hygroscopic, meaning it can absorb moisture from the air. This compound is used in various applications, including scientific research and industrial processes .

Mécanisme D'action

Target of Action

Barium bromide dihydrate (BaBr2·2H2O) is an inorganic compound that primarily targets ionic channels in biological systems. As a salt, it dissociates into barium (Ba2+) and bromide (Br-) ions in solution . The barium ions can interact with various ion channels, potentially altering their function.

Mode of Action

In aqueous solution, barium bromide behaves as a simple salt . It dissociates into barium and bromide ions, which can interact with their respective targets. For instance, barium ions can block potassium channels, thereby affecting the electrical activity of cells.

Pharmacokinetics

Barium ions are known to be poorly absorbed from the gastrointestinal tract and can accumulate in tissues like bone .

Result of Action

The primary molecular effect of barium bromide is the alteration of ion channel activity due to the presence of barium ions. This can lead to changes in cell membrane potential and influence various cellular processes. At high concentrations, barium ions can be toxic, leading to symptoms such as muscle weakness, cardiac arrhythmias, and paralysis .

Action Environment

The action of barium bromide can be influenced by various environmental factors. Its solubility in water allows it to readily dissociate into its constituent ions . The presence of other ions in the environment can also affect its action, as they may compete with barium and bromide ions for the same targets. Furthermore, the pH of the environment can influence the degree of ionization of barium bromide, potentially affecting its bioavailability and toxicity.

Méthodes De Préparation

Barium bromide dihydrate can be synthesized through several methods:

Reaction with Hydrobromic Acid: Barium carbonate (BaCO₃) or barium sulfide (BaS) is treated with hydrobromic acid (HBr) to produce this compound. The reactions are as follows

Crystallization: The resulting barium bromide crystallizes from concentrated aqueous solution in its dihydrate form, BaBr₂·2H₂O. .

Analyse Des Réactions Chimiques

Barium bromide dihydrate undergoes various chemical reactions:

Precipitation Reactions: In aqueous solution, barium bromide behaves as a simple salt. It reacts with sulfate salts to produce a solid precipitate of barium sulfate

Substitution Reactions: Barium bromide can participate in substitution reactions where bromide ions are replaced by other anions.

Applications De Recherche Scientifique

Barium bromide dihydrate has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of other barium compounds and bromides. It is also utilized in various chemical reactions and processes.

Biology and Medicine: While not commonly used directly in biological or medical applications, this compound can be part of research studies involving barium compounds.

Industry: Historically, barium bromide was used to purify radium through fractional crystallization. .

Comparaison Avec Des Composés Similaires

Barium bromide dihydrate can be compared with other barium halides and similar compounds:

Barium Chloride (BaCl₂): Similar to barium bromide, barium chloride is also hygroscopic and forms a dihydrate. It is used in similar applications, such as in the production of other barium compounds and in chemical reactions.

Barium Fluoride (BaF₂): Barium fluoride is less soluble in water compared to barium bromide and is used in different applications, such as in optics and as a flux in metallurgy.

Barium Iodide (BaI₂): Barium iodide shares similar properties with barium bromide but is less commonly used. .

Propriétés

Numéro CAS |

7791-28-8 |

|---|---|

Formule moléculaire |

BaBr2H4O2 |

Poids moléculaire |

333.17 g/mol |

Nom IUPAC |

barium(2+);dibromide;dihydrate |

InChI |

InChI=1S/Ba.2BrH.2H2O/h;2*1H;2*1H2/q+2;;;;/p-2 |

Clé InChI |

HQQMRSGBIPFNSN-UHFFFAOYSA-L |

SMILES |

O.O.[Br-].[Br-].[Ba+2] |

SMILES canonique |

O.O.[Br-].[Br-].[Ba+2] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-Chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348231.png)

![4-(3-Phenylpropanoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348250.png)

![4-[2-(4-Methoxyphenyl)acetyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348255.png)

![4-(3,5-Dinitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348257.png)

![4-(2-Phenylbutanoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348265.png)

![4-(3-Fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348271.png)

![4-(Naphthalene-1-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348277.png)

![4-[3-(Trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348278.png)

![4-(4-Phenylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348281.png)

![4-(3-Bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348293.png)